2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate 2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate
Brand Name: Vulcanchem
CAS No.: 129664-00-2
VCID: VC21159790
InChI: InChI=1S/C18H24N4O.C4H4O4/c1-3-9-21-10-12-22(13-11-21)18-19-16-8-6-5-7-15(16)17(20-18)23-14-4-2;5-3(6)1-2-4(7)8/h3,5-8H,1,4,9-14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
SMILES: CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O
Molecular Formula: C18H24N4O.C4H4O4
Molecular Weight: 428.5 g/mol

2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate

CAS No.: 129664-00-2

Cat. No.: VC21159790

Molecular Formula: C18H24N4O.C4H4O4

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Allyl-1-piperazinyl)-4-propoxyquinazoline fumarate - 129664-00-2

Specification

CAS No. 129664-00-2
Molecular Formula C18H24N4O.C4H4O4
Molecular Weight 428.5 g/mol
IUPAC Name (E)-but-2-enedioic acid;2-(4-prop-2-enylpiperazin-1-yl)-4-propoxyquinazoline
Standard InChI InChI=1S/C18H24N4O.C4H4O4/c1-3-9-21-10-12-22(13-11-21)18-19-16-8-6-5-7-15(16)17(20-18)23-14-4-2;5-3(6)1-2-4(7)8/h3,5-8H,1,4,9-14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Standard InChI Key IUHFBXAGCCTZQG-WLHGVMLRSA-N
Isomeric SMILES CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O
SMILES CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O
Canonical SMILES CCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator